Flezelastine Demonstrates ≥3-Fold Greater Potency than Azelastine in Reversing Doxorubicin Resistance in Rat Glioblastoma Cells
Flezelastine (FZ) exhibits significantly superior potency compared to its structural analog azelastine (AZ) as a multidrug resistance (MDR) reversal agent. In a direct comparative study using doxorubicin-selected rat C6 glioblastoma cells (C6 0.5), FZ reversed doxorubicin resistance in a concentration-dependent manner and was shown to be at least three times more potent than AZ [1]. At a relatively high concentration of 30 μM, FZ was able to completely restore doxorubicin sensitivity in both C6 0.5 and C6 1V (vincristine-selected) cell lines [1]. Furthermore, FZ reversed doxorubicin intracellular tolerance of C6 0.5 cells and restored doxorubicin accumulation at the IC50 to the level observed in sensitive cells [1]. Both compounds inhibited azidopine binding to membrane preparations, but FZ was more potent [1].
| Evidence Dimension | Potency for reversing doxorubicin resistance in MDR cancer cells |
|---|---|
| Target Compound Data | At least 3× more potent than AZ; complete restoration of sensitivity at 30 μM |
| Comparator Or Baseline | Azelastine (AZ) (potency defined as baseline reference) |
| Quantified Difference | ≥3-fold greater potency |
| Conditions | Rat C6 glioblastoma cell line variants (C6 0.5 selected with doxorubicin; C6 1V selected with vincristine) |
Why This Matters
This finding identifies flezelastine as a uniquely potent research tool for investigating MDR reversal mechanisms, offering a ≥3-fold sensitivity advantage over the more commonly available azelastine.
- [1] Hu YP, Robert J. Azelastine and flezelastine as reversing agents of multidrug resistance: pharmacological and molecular studies. Biochem Pharmacol. 1995;50(2):169-175. doi: 10.1016/0006-2952(95)00130-r. View Source
